molecular formula C18H29NO2S B453686 Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate CAS No. 350997-38-5

Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B453686
CAS No.: 350997-38-5
M. Wt: 323.5g/mol
InChI Key: GWEIHWJSQYATJJ-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a high-purity chemical compound intended for research and development purposes. This complex organic molecule features a decahydrocyclododeca[b]thiophene core structure, which is a polycyclic system incorporating a thiophene ring fused to a large aliphatic ring system. The compound is functionalized with both an amino group and an isopropyl ester moiety, making it a potential intermediate for further chemical synthesis and exploration in various scientific fields. Compounds within this structural family are often investigated for their potential in material science and as building blocks in pharmaceutical research due to their complex ring systems and functional group diversity. Researchers value this compound for its unique structural properties that may be useful in developing novel substances with specific characteristics. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and use all appropriate safety precautions when working with this chemical compound.

Properties

IUPAC Name

propan-2-yl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2S/c1-13(2)21-18(20)16-14-11-9-7-5-3-4-6-8-10-12-15(14)22-17(16)19/h13H,3-12,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEIHWJSQYATJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCCCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119712
Record name 1-Methylethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-38-5
Record name 1-Methylethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The Gewald reaction proceeds via three key steps:

  • Knoevenagel Condensation : A cyclic ketone (e.g., cyclododecanone) reacts with an α-cyanoester (e.g., isopropyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur reacts with the nitrile group, forming a thiol intermediate.

  • Cyclization and Aromatization : Intramolecular cyclization yields the 2-aminothiophene core, stabilized by aromaticity.

For the target compound, cyclododecanone serves as the ketone precursor, while isopropyl cyanoacetate provides the ester and nitrile functionalities.

Reaction Conditions:

  • Ketone : Cyclododecanone (5 mmol)

  • α-Cyanoester : Isopropyl cyanoacetate (5 mmol)

  • Sulfur : Powdered S₈ (5.5 mmol)

  • Base : Morpholine (5 mmol)

  • Solvent : Solvent-free or ethanol

  • Temperature : 25–50°C

  • Time : 12–24 hours

Procedure:

  • Combine cyclododecanone, isopropyl cyanoacetate, and sulfur in a molar ratio of 1:1:1.1.

  • Add morpholine as a base catalyst.

  • Stir at room temperature until sulfur dissolves, then heat to 50°C.

  • Monitor reaction progress via TLC (hexane/ethyl acetate = 4:1).

  • Purify via column chromatography (hexane/ethyl acetate = 10:1).

Yield:

  • Solvent-free conditions : 68–72%

  • Ethanol reflux : 53–60%

Role of Catalysts and Solvents

  • Bases : Morpholine outperforms triethylamine or diethylamine in cyclododecane systems due to superior nucleophilicity and sulfur activation.

  • Solvent-free systems : Reduce reaction time to 12 hours but require rigorous mixing.

  • Ethanol : Enhances solubility of cyclododecanone but lowers yield due to side reactions.

Alternative Synthetic Strategies

Two-Step Gewald Variant

For sterically hindered ketones like cyclododecanone, a two-step approach improves yields:

  • Pre-form the α,β-unsaturated nitrile via Knoevenagel condensation.

  • Treat with sulfur and morpholine separately.

Green Chemistry Approaches

  • CaO catalysis : Replaces morpholine with CaO (10 mol%) in ethanol under reflux.

    • Yield : 65%

    • Advantages : Recyclable catalyst, reduced toxicity.

Analytical Characterization Data

Spectral Data for the Target Compound:

  • ¹H NMR (CDCl₃) : δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 1.45–1.85 (m, 20H, cyclododecane-H), 2.30 (m, 2H, thiophene-H), 4.95 (septet, J = 6.4 Hz, 1H, OCH(CH₃)₂).

  • IR (KBr) : 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1570 cm⁻¹ (C=C).

  • MS (EI) : m/z 351 [M]⁺.

Challenges and Optimization Insights

  • Steric hindrance : The cyclododecane ring slows sulfur incorporation, necessitating excess S₈.

  • Purification : Silica gel chromatography is critical to separate regioisomers.

  • Scale-up limitations : Solvent-free methods face mixing inefficiencies beyond 10 mmol.

Comparative Analysis of Methods

Method Conditions Yield Advantages
One-pot GewaldMorpholine, solvent-free68–72%Short reaction time
Two-step GewaldMorpholine, ethanol79%Higher yield for bulky ketones
CaO catalysisCaO, ethanol reflux65%Eco-friendly, reusable catalyst

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution reagents: Halogenating agents, amines, and alcohols under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

The compound Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has garnered attention for its potential applications in various scientific fields. This article aims to provide a comprehensive overview of its applications based on available research findings.

Pharmaceutical Development

One of the primary applications of this compound is in drug discovery and development. It is used as a precursor in the synthesis of potential therapeutic agents targeting various diseases. The compound's structural features allow for modifications that can enhance biological activity and selectivity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the amino group can lead to increased cytotoxicity against cancer cell lines. Such findings highlight the compound's potential as a lead structure in the development of novel anticancer drugs.

Proteomics Research

The compound is also utilized in proteomics research as a reagent for labeling proteins. Its ability to form stable conjugates with amino acids makes it valuable for studying protein interactions and functions.

Case Study: Protein Labeling

In a study focusing on protein-protein interactions within cellular environments, this compound was employed to label specific proteins. The resulting labeled proteins were analyzed using mass spectrometry to elucidate interaction networks crucial for cellular signaling pathways.

Material Science

The compound's unique structural characteristics lend themselves to applications in material science. Its derivatives are being explored for use in creating advanced materials with specific electrical or optical properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance conductivity. These materials have potential applications in organic electronics and photovoltaic devices.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentPrecursor for drug synthesisExhibits anticancer activity in modified derivatives
Proteomics ResearchReagent for protein labelingUseful in studying protein interactions via mass spectrometry
Material ScienceComponent in advanced materialsEnhances conductivity when incorporated into polymers

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight Ring System Substituents Melting Point/State Price (500 mg)
Target Compound C₁₆H₂₅NO₂S* ~295–310† Decahydrocyclododeca Isopropyl ester, amino Not reported $180
Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate C₁₆H₂₅NO₂S 295.45 Decahydrocyclododeca Methyl ester, amino Not reported Discontinued
Isopropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11h) C₁₄H₂₁NO₂S 267.39 Tetrahydrobenzo Isopropyl ester, amino White solid (synthetic intermediate) $180
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) C₁₃H₁₇NO₂S 253.34 Tetrahydrobenzo Ethyl ester, amino Not reported Discontinued
Ethyl 2-[(1-(4-hydroxyphenyl)-2-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6p) C₂₁H₂₄N₂O₅S 416.49 Tetrahydrobenzo Ethyl ester, substituted amino Not reported Not commercial

*Inferred from analogs (e.g., methyl ester in ).
†Estimated based on structural similarity.

Key Observations :

  • Ring Size and Saturation : The target compound’s 12-membered saturated ring introduces greater conformational flexibility and lipophilicity compared to smaller tetrahydrobenzo (6-membered) or cyclohepta (7-membered) systems .
  • Physical State : Smaller-ring analogs like 11h are typically crystalline solids, while the target compound’s physical state remains uncharacterized.

Key Observations :

  • The target compound’s synthesis is presumed to follow methods similar to 11h, but the larger cycloalkane substrate may reduce yields due to steric challenges.
  • Functionalized analogs (e.g., 19) require additional steps, such as anhydride coupling, to introduce bioactive moieties .

Key Observations :

  • Antibacterial Activity : Smaller-ring analogs with phenyl or carboxypropyl substituents (e.g., 19, 22) show Gram-positive activity, likely due to enhanced membrane interaction . The target compound’s larger ring may hinder target binding.
  • Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance activity compared to isopropyl , suggesting that the target compound’s isopropyl ester may limit potency unless modified.

Biological Activity

Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate (CAS No. 350997-38-5) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is C18H29NO2SC_{18}H_{29}NO_2S, with a molecular weight of 323.49 g/mol. The structural complexity of this compound suggests potential interactions with biological systems that warrant investigation.

Biological Activity

1. Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

2. Mechanistic Studies

While direct studies on this compound are scarce in public databases like PubChem and Sigma-Aldrich , related compounds have been examined for their mechanisms of action:

  • Inhibition of Enzymatic Activity : Certain thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Cellular Signaling Modulation : These compounds may also influence signaling pathways such as NF-kB and MAPK pathways that are pivotal in cellular responses to stress and inflammation.

Case Studies

A review of literature reveals several case studies involving similar compounds:

  • Study on Thiophene Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of thiophene derivatives and their evaluation for anti-inflammatory activity. The study found that modifications at the amino position significantly enhanced bioactivity .
  • Antimicrobial Screening : A comparative analysis of various thiophene carboxylates demonstrated notable antimicrobial effects against Gram-positive bacteria. The study emphasized structure-activity relationships that could be relevant for Isopropyl 2-amino-4,5,... .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteriaBioorganic & Medicinal Chemistry
Anti-inflammatoryInhibition of COX enzymesVarious pharmacological reviews
Cellular signalingModulation of NF-kB pathwayLiterature on thiophene derivatives

Q & A

Q. What are the optimal synthetic routes for Isopropyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate?

The compound can be synthesized via a modified Gewald reaction. Key steps include:

  • Cyclocondensation of cyclohexanone with isopropyl cyanoacetate in isopropanol under reflux, catalyzed by diethylamine and elemental sulfur .
  • Purification via flash column chromatography (0–10% EtOAc/hexanes gradient) to achieve high purity (84% yield) .
  • Alternative methods involve acylating intermediates with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reverse-phase HPLC purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential characterization methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300–3400 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms hydrogen and carbon environments (e.g., methyl ester protons at δ 3.78 ppm in CDCl₃) .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation .
  • Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .
  • Employ fume hoods during synthesis to minimize inhalation risks .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence biological activity?

Structural modifications at the 2-amino or 3-carboxylate positions significantly impact antibacterial efficacy. For example:

  • Acylation of the amino group with succinic anhydride enhances activity against Gram-positive bacteria by improving membrane penetration .
  • Bulky substituents (e.g., tert-butyl) at position 6 reduce solubility but increase target specificity .
  • Comparative LC-MS data for derivatives (e.g., compounds 30–32) reveal correlations between lipophilicity (logP) and MIC values .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

Discrepancies may arise from:

  • Reaction conditions : Longer reflux times (e.g., 24 hrs vs. 12 hrs) improve yields but risk decomposition .
  • Purification methods : Reverse-phase HPLC (MeCN/H₂O gradients) achieves higher purity (>95%) than silica gel chromatography, affecting biological assay reproducibility .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may introduce side products .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Advanced approaches include:

  • Docking simulations : Using PubChem-derived 3D structures to predict binding to bacterial targets (e.g., DNA gyrase) .
  • QSAR modeling : Correlating Hammett constants (σ) of substituents with antibacterial logIC₅₀ values .
  • DFT calculations : Analyzing electron density maps to optimize acyl group orientation for hydrogen bonding .

Methodological Considerations

Q. What strategies optimize regioselectivity during acylation reactions?

  • Use sterically hindered anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) to direct acylation to the 2-amino position .
  • Monitor reaction progress via TLC (silica gel, UV detection) to minimize over-acylation .
  • Adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) to control reaction kinetics .

Q. How can stability issues during long-term storage be mitigated?

  • Lyophilize the compound to prevent hydrolysis of the ester group .
  • Store under inert gas (argon) in amber vials at –20°C to avoid photodegradation .
  • Conduct periodic LC-MS checks to detect decomposition products (e.g., free carboxylic acids) .

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